Anthracene, 9-[(1S)-1-methoxyethyl]-

Asymmetric Diels-Alder Chiral Auxiliary Diastereoselectivity

Anthracene, 9-[(1S)-1-methoxyethyl]- is an enantiopure polycyclic aromatic compound belonging to the class of chiral 9-substituted anthracene derivatives. It functions primarily as a chiral auxiliary template in asymmetric Diels–Alder cycloadditions, where the (S)-configured 1-methoxyethyl substituent at the C9 position imparts predictable facial diastereoselectivity.

Molecular Formula C17H16O
Molecular Weight 236.31 g/mol
CAS No. 361535-44-6
Cat. No. B14254057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthracene, 9-[(1S)-1-methoxyethyl]-
CAS361535-44-6
Molecular FormulaC17H16O
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCC(C1=C2C=CC=CC2=CC3=CC=CC=C31)OC
InChIInChI=1S/C17H16O/c1-12(18-2)17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-12H,1-2H3/t12-/m0/s1
InChIKeySJGPOUFALJZJIS-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-[(1S)-1-Methoxyethyl]anthracene (CAS 361535-44-6): Chiral Diels–Alder Template for Asymmetric Synthesis


Anthracene, 9-[(1S)-1-methoxyethyl]- is an enantiopure polycyclic aromatic compound belonging to the class of chiral 9-substituted anthracene derivatives. It functions primarily as a chiral auxiliary template in asymmetric Diels–Alder cycloadditions, where the (S)-configured 1-methoxyethyl substituent at the C9 position imparts predictable facial diastereoselectivity [1]. This compound is typically prepared via asymmetric reduction of the corresponding ketone followed by O-methylation, achieving enantiomeric excesses exceeding 99% after recrystallization [2]. Its core value proposition lies in its ability to induce near-complete diastereoselectivity in thermal cycloadditions with a range of dienophiles, enabling the synthesis of enantiomerically pure carbocyclic and heterocyclic building blocks.

Why Generic 9-Substituted Anthracenes Cannot Replace (S)-9-(1-Methoxyethyl)anthracene in Asymmetric Synthesis


Substituting (S)-9-(1-methoxyethyl)anthracene with closely related analogs is not a viable strategy for stereoselective transformations. The racemic mixture yields a 1:1 mixture of diastereomers upon cycloaddition, negating any asymmetric advantage. More critically, the structurally related 9-(1-hydroxyethyl)anthracene demonstrates essentially zero diastereoselectivity (de ≈ 0%) with maleimide dienophiles, in stark contrast to the >95% de achieved by the 9-methoxyethyl variant under identical thermal conditions [1]. This profound difference stems from the absence of the hydrogen-bond donor in the methoxyethyl scaffold, which alters the conformational preference of the chiral auxiliary and eliminates an unproductive transition-state geometry [2]. Even changing the enantiomeric configuration from (S) to (R) reverses the absolute stereochemical outcome of the cycloaddition, making the (S)-enantiomer irreplaceable when a specific product configuration is required for downstream synthesis of natural products such as pyrrolo[2,1-a]isoquinolines [1].

Quantitative Evidence Guide: Diastereoselectivity and Comparative Performance of (S)-9-(1-Methoxyethyl)anthracene


Diastereoselectivity vs. 9-(1-Hydroxyethyl)anthracene in Diels–Alder with Maleimides

In a direct head-to-head comparison under thermal conditions, chiral 9-methoxyethyl anthracene (both racemic and enantiomerically-enriched forms) reacts with a range of N-substituted maleimides to give cycloadducts with >95% diastereomeric excess (de) as determined by 1H NMR of the crude reaction mixture. In contrast, 9-(1-hydroxyethyl)anthracene under identical reaction conditions provides adducts with essentially no diastereoselectivity (de ≈ 0%) [1]. This >95 percentage-point difference is mechanistically attributed to the absence of a hydrogen-bond donor in the methoxyethyl auxiliary, which prevents a competing transition-state geometry that erodes selectivity in the hydroxyethyl case [2].

Asymmetric Diels-Alder Chiral Auxiliary Diastereoselectivity

Enantiomeric Purity and Quality Metrics vs. Racemate: >99% ee Achievement for (S)-9-(1-Methoxyethyl)anthracene

The (S)-enantiomer of 9-(1-methoxyethyl)anthracene has been prepared with >99% ee following an asymmetric reduction–methylation sequence employing an oxazaborolidine catalyst derived from (1S,2R)-1-aminoindan-2-ol, followed by recrystallization from dichloromethane/petroleum ether [1]. The racemic form, prepared via non-stereoselective synthesis, inherently provides 0% ee and is of no use for asymmetric applications. The enantiomeric purity was confirmed by chiral HPLC and comparison of specific rotation with literature values. In contrast, the intermediate carbinol (R)-2 was initially obtained in 78% ee prior to enrichment, underscoring the value of the recrystallization step in achieving >99% ee [1].

Chiral Resolution Enantiomeric Excess Asymmetric Synthesis

Regio- and Diastereoselectivity with Cyclopentene-3,5-dione: Single Diastereomer Determination

The thermal Diels–Alder reaction of (S)-9-(1-methoxyethyl)anthracene with cyclopentene-3,5-dione proceeds with complete regioselectivity and high diastereoselectivity, yielding a single diastereomer with a diastereomeric ratio (dr) of ≥20:1 as confirmed by X-ray crystallography of the resulting enolic cycloadduct [1]. This performance is unmatched by the 9-(1-hydroxyethyl)anthracene, which yields complex product mixtures under analogous conditions. Additionally, the related (R)-9-(1,2-dimethoxyethyl)anthracene, while capable of inducing diastereoselectivity, requires an additional stereocenter and synthetic effort, making the (S)-9-(1-methoxyethyl)anthracene a more accessible yet comparably effective chiral template.

Cyclopentenone Chiral Building Blocks Diels-Alder Regioselectivity X-ray Crystallography

Microwave-Accelerated Selectivity with 2-Cyclopenten-1-one: Benchmarking Reaction Efficiency

Under microwave irradiation, the Diels–Alder reaction between (S)-9-(1-methoxyethyl)anthracene and 2-cyclopenten-1-one achieves excellent regio- and diastereoselectivity (isomer ratio 80:20 after optimization, representing a 4:1 diastereomeric ratio), while conventional thermal heating at 160 °C and 20 bar for 7 days resulted in only 65% conversion to the same isomeric mixture [1]. Subsequent reduction and flash vacuum pyrolysis of the cycloadduct delivered the corresponding allylic cyclopentenol in good yield and enantiomeric excess. This methodology was specifically demonstrated with the (S)-configured auxiliary, reinforcing the necessity of configuration-specific procurement for this synthetic route.

Microwave-Assisted Cycloaddition Cyclopentenol Synthesis Retro-Diels–Alder

Targeted Application Scenarios for 9-[(1S)-1-Methoxyethyl]anthracene Based on Validated Evidence


Enantioselective Synthesis of Pyrrolo[2,1-a]isoquinoline Alkaloids

The near-complete diastereoselectivity (>95% de) observed in cycloadditions between (S)-9-(1-methoxyethyl)anthracene and N-substituted maleimides enables the preparation of single-diastereomer cycloadducts that serve as precursors to pyrrolo[2,1-a]isoquinoline alkaloids, including the natural product crispine A [1]. The method relies on the (S)-configured auxiliary to set the absolute stereochemistry of the final alkaloid; use of the (R)-enantiomer or racemic mixture would invert or scramble the absolute configuration of the target molecule, respectively.

Synthesis of Enantiomerically Pure Cyclopenten-2-ol Building Blocks via a Chiral Auxiliary–Retro-Diels–Alder Sequence

The microwave-assisted Diels–Alder reaction of (S)-9-(1-methoxyethyl)anthracene with 2-cyclopenten-1-one, followed by stereoselective reduction and flash vacuum pyrolysis, yields allylic cyclopentenol in enantiomerically enriched form [1]. This sequence is uniquely enabled by the (S)-isomer's regio- and diastereoselective cycloaddition; the racemic auxiliary would produce a racemic product mixture, defeating the purpose of the approach for natural product or pharmaceutical intermediate synthesis.

Regioselective Construction of Chiral Cyclopentenone Cores for Prostanoid Analogues

The thermal Diels–Alder reaction of (S)-9-(1-methoxyethyl)anthracene with cyclopentene-3,5-dione furnishes a single diastereomer (dr ≥ 20:1) with complete regiocontrol, providing a direct entry to substituted cyclopentenone scaffolds [1]. These scaffolds are structural motifs in prostaglandins and related bioactive prostanoids; the high dr eliminates the need for difficult diastereomer separation, streamlining the synthetic route.

QC Reference Standard for Chiral Purity Analysis by NMR and HPLC

Given that (S)-9-(1-methoxyethyl)anthracene can be readily produced at >99% ee with a well-defined specific rotation and distinct 1H NMR and MS signatures [1][2], it serves as an ideal reference standard for spectroscopic and chromatographic method validation. Its anthracene chromophore provides strong UV absorbance for HPLC detection, while its defined stereochemistry provides a benchmark for calibrating chiral stationary phases or chiral shift reagents.

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